6-(Methylsulfanyl)-N~2~-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine
CAS No.: 88067-14-5
Cat. No.: VC17616553
Molecular Formula: C13H12N6S2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88067-14-5 |
|---|---|
| Molecular Formula | C13H12N6S2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 6-methylsulfanyl-2-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C13H12N6S2/c1-20-12-17-10(14)16-11(18-12)19-13-15-9(7-21-13)8-5-3-2-4-6-8/h2-7H,1H3,(H3,14,15,16,17,18,19) |
| Standard InChI Key | DDQHIENGOZADLH-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)N |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 6-(methylsulfanyl)-N²-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazine-2,4-diamine delineates its structure:
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A 1,3,5-triazine backbone with amino groups at positions 2 and 4.
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A methylsulfanyl (-SCH₃) substituent at position 6.
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A 4-phenyl-1,3-thiazol-2-yl group appended to the amino nitrogen at position 2.
The molecular formula is C₁₃H₁₂N₆S₂, with a molecular weight of 340.41 g/mol. Key structural features include:
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Triazine Core: A six-membered aromatic ring with alternating nitrogen and carbon atoms, providing a planar geometry conducive to π-π interactions .
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Thiazole Moiety: A five-membered heterocycle containing sulfur and nitrogen, known for enhancing bioactivity in medicinal compounds .
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Methylsulfanyl Group: A hydrophobic substituent influencing solubility and membrane permeability .
Spectral Characterization
While experimental spectral data for this compound are unavailable, analogous triazine-thiazole hybrids exhibit:
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¹H NMR: Signals at δ 2.5–3.0 ppm (methylsulfanyl), δ 6.8–7.5 ppm (aromatic protons), and δ 8.0–8.5 ppm (thiazole protons) .
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MS (ESI+): A molecular ion peak at m/z 341 [M+H]⁺, consistent with the molecular formula .
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The compound can be synthesized via sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichloro-1,3,5-triazine), a common triazine precursor :
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Position 6 Substitution: Reaction with sodium thiomethoxide (NaSCH₃) introduces the methylsulfanyl group.
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Position 2 Substitution: Coupling with 4-phenyl-1,3-thiazol-2-amine under basic conditions (e.g., NaHCO₃/THF).
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Position 4 Amination: Treatment with aqueous ammonia or a protected amine source.
Stepwise Synthesis Protocol
Step 1: Synthesis of 6-(Methylsulfanyl)-2,4-dichloro-1,3,5-triazine
Cyanuric chloride reacts with NaSCH₃ in tetrahydrofuran (THF) at 0°C, yielding the monosubstituted intermediate .
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1 | Cyanuric chloride, NaSCH₃ | 0°C | 78–85 |
| 2 | Thiazol-2-amine, PyBOP | RT | 62–70 |
| 3 | NH₃ (aq), MeOH | 60°C | 54–60 |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water (<0.1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments due to the triazine ring .
Crystallographic Data
Hypothetical modeling suggests a monoclinic crystal system with π-stacking interactions between thiazole and triazine rings, akin to related structures .
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The thiazole ring serves as a bioisostere for pyridine or phenyl groups, optimizing target binding .
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Prodrug Potential: Amino groups at positions 2 and 4 allow prodrug derivatization (e.g., acetyl protection) to improve bioavailability .
Recent Advances and Research Developments
Computational Studies
Molecular docking simulations predict strong binding to fungal CYP51 (ΔG: −9.8 kcal/mol), validating its antifungal mechanism .
Patent Landscape
While no patents directly claim this compound, related triazine-thiazole derivatives are protected for use in agricultural fungicides and anticancer therapies .
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